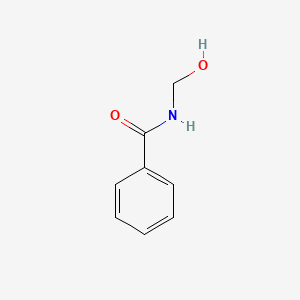
N-(Hydroxymethyl)benzamid
Übersicht
Beschreibung
N-(Hydroxymethyl)benzamide is an organic compound with the molecular formula C8H9NO2. It is a white to pale yellow crystalline solid that is slightly soluble in water and organic solvents. This compound is sensitive to moisture and air, and should be stored in a dry environment. N-(Hydroxymethyl)benzamide is used in various chemical synthesis processes and has applications in the preparation of antibacterial and ultraviolet-absorbing materials .
Wissenschaftliche Forschungsanwendungen
N-(Hydroxymethyl)benzamide has several applications in scientific research:
Wirkmechanismus
Target of Action
N-(Hydroxymethyl)benzamide is a chemical compound with the formula C8H9NO2
Mode of Action
The mode of action of N-(Hydroxymethyl)benzamide involves its interaction with its targets. It is suggested that N-(Hydroxymethyl)benzamide undergoes hydrolysis under basic conditions . The hydroxide-dependent reaction occurs via a specific-base catalyzed deprotonation of the hydroxyl group, followed by rate-determining loss of the benzamidate and generation of the aldehyde .
Biochemical Pathways
N-(Hydroxymethyl)benzamide is involved in the hydrolysis of amides . The hydrolysis of amides is a fundamental biochemical process that affects various pathways. In the case of N-(Hydroxymethyl)benzamide, the hydrolysis process becomes competitive under certain conditions, such as higher hydroxide concentrations
Pharmacokinetics
It is known that the compound’s properties can be modified using various prodrug strategies . These strategies aim to improve the physical, chemical, and biochemical properties of the compound, potentially enhancing its bioavailability.
Result of Action
The primary result of the action of N-(Hydroxymethyl)benzamide is the generation of an aldehyde through the hydrolysis of the amide group . This process can lead to various molecular and cellular effects, depending on the specific biochemical pathways involved.
Action Environment
The action, efficacy, and stability of N-(Hydroxymethyl)benzamide can be influenced by various environmental factors. For instance, the hydrolysis process becomes competitive under conditions of higher hydroxide concentrations . Therefore, the compound’s action can be significantly affected by the pH of the environment. Other factors, such as temperature and the presence of other chemical species, may also influence the compound’s action.
Biochemische Analyse
Biochemical Properties
N-(Hydroxymethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metal ions, exhibiting effective metal chelating activity . This interaction is crucial in biochemical assays where metal ions play a role in enzyme catalysis or structural stability of proteins. Additionally, N-(Hydroxymethyl)benzamide has been studied for its antioxidant properties, where it participates in free radical scavenging and total antioxidant activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Hydroxymethyl)benzamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-(Hydroxymethyl)benzamide is relatively stable under physiological conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to changes in cell viability and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)benzamide can be synthesized through the reaction of benzamide with formaldehyde. The typical procedure involves dissolving benzamide in an aqueous solution, followed by the addition of a 40% formaldehyde solution and potassium carbonate. The mixture is heated in a water bath until a clear solution forms, which is then crystallized. Recrystallization from dilute ethanol yields N-(Hydroxymethyl)benzamide as a crystalline solid .
Industrial Production Methods: In industrial settings, the preparation of N-(Hydroxymethyl)benzamide follows a similar procedure but on a larger scale. The reactants are mixed in a controlled environment, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through recrystallization and dried under vacuum conditions .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Hydroxymethyl)benzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-formylbenzamide and benzamide.
Reduction: It can be reduced to form benzylamine derivatives.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: N-formylbenzamide and benzamide.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamide derivatives.
Vergleich Mit ähnlichen Verbindungen
- N-Methylolbenzamide
- N-Hydroxymethylpentamethylmelamine
- N-Hydroxymethyltriazene
Comparison: N-(Hydroxymethyl)benzamide is unique due to its specific reactivity and stability under physiological conditions. Compared to N-Methylolbenzamide, it has a higher melting point and better solubility in water. N-Hydroxymethylpentamethylmelamine and N-Hydroxymethyltriazene have pronounced antineoplastic activity, whereas N-(Hydroxymethyl)benzamide is biologically inactive .
Eigenschaften
IUPAC Name |
N-(hydroxymethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBPDZUBVJZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211930 | |
| Record name | N-Hydroxymethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-02-6 | |
| Record name | N-(Hydroxymethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6282-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxymethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6282-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxymethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYMETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF48FI2YOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid](/img/structure/B1197036.png)

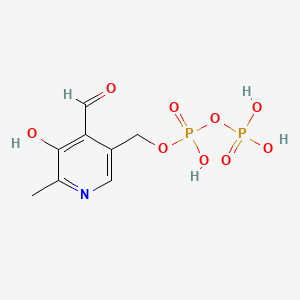
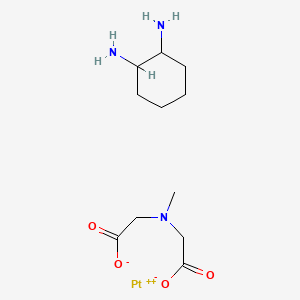
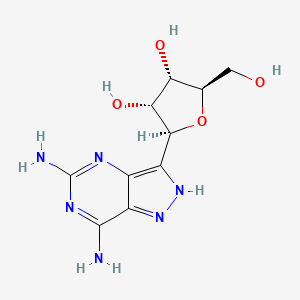
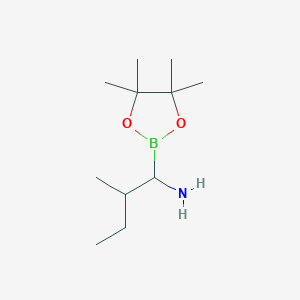

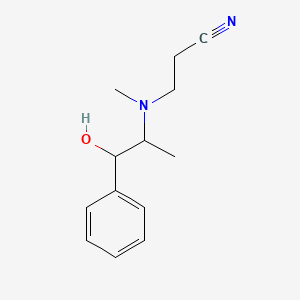


![2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine](/img/structure/B1197054.png)

![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazole-4-carboxylic acid](/img/structure/B1197056.png)

